molecular formula C21H25N3O5S B2667111 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 1105228-38-3

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No. B2667111
M. Wt: 431.51
InChI Key: XISBZGPXGHBNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide is part of the oxazolidinone class of compounds, which are known for their unique mechanism of bacterial protein synthesis inhibition. Research has shown that oxazolidinones like U-100592 and U-100766, which are analogs in this class, have demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens, including Staphylococcus aureus, Streptococcus pyogenes, and Mycobacterium tuberculosis (Zurenko et al., 1996). Additionally, compounds synthesized and screened for antimicrobial activity, similar in structure to N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide, have shown inhibitory action against a range of bacterial and fungal infections (Desai et al., 2013).

Role in Treating Eating Disorders

Research on compounds structurally similar to N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide has been conducted in the context of eating disorders. For instance, a study investigated the effects of GSK1059865, a selective Orexin-1 receptor antagonist structurally akin to the mentioned compound, in a binge eating model in female rats. The study concluded that such compounds could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Potential in Diabetic Complication Treatment

A study on iminothiazolidin-4-one acetate derivatives, which are chemically related to N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide, identified these compounds as potent aldose reductase inhibitors. This suggests their potential as novel drugs for the treatment of diabetic complications (Ali et al., 2012).

Stress and Hyperarousal Treatment

The oxazolidinone class, to which N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide belongs, has also been studied for its role in treating stress-induced hyperarousal. A study on a brain-penetrant, selective OX1R antagonist (structurally comparable to the target compound) showed that it can prevent stress-induced sleep onset prolongation without affecting sleep duration, suggesting its utility in various psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-15-4-7-17(24-12-3-13-30(24,27)28)14-19(15)23-21(26)20(25)22-11-10-16-5-8-18(29-2)9-6-16/h4-9,14H,3,10-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISBZGPXGHBNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide

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